An In-depth Technical Guide to 2,3,4-Trichlorobenzoic Acid: Chemical Properties and Structure
An In-depth Technical Guide to 2,3,4-Trichlorobenzoic Acid: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structure of 2,3,4-trichlorobenzoic acid. The information is presented to support research, development, and quality control activities involving this compound.
Chemical Structure and Identification
2,3,4-Trichlorobenzoic acid is a chlorinated aromatic carboxylic acid. Its structure consists of a benzene ring substituted with a carboxyl group and three chlorine atoms at positions 2, 3, and 4.
Structural Identifiers:
| Identifier | Value |
| IUPAC Name | 2,3,4-trichlorobenzoic acid |
| CAS Number | 50-75-9[1] |
| Molecular Formula | C₇H₃Cl₃O₂[1] |
| SMILES | C1=CC(=C(C(=C1C(=O)O)Cl)Cl)Cl |
| InChI | 1S/C7H3Cl3O2/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2H,(H,11,12) |
Chemical Structure Diagram:
Physicochemical Properties
A summary of the key physicochemical properties of 2,3,4-trichlorobenzoic acid is provided in the table below. These properties are essential for understanding the compound's behavior in various chemical and biological systems.
| Property | Value | Source |
| Molecular Weight | 225.46 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 187-188 °C | [2] |
| Boiling Point | 340.3 ± 37.0 °C (Predicted) | [2] |
| pKa | 2.23 ± 0.28 (Predicted) | [2] |
| Solubility | Low solubility in water; soluble in organic solvents like ethanol and acetone. | [3] |
| Density | 1.635 ± 0.06 g/cm³ (Predicted) | [2] |
Spectroscopic Data
Infrared (IR) Spectroscopy
The IR spectrum of a substituted benzoic acid will exhibit characteristic absorption bands. For 2,3,4-trichlorobenzoic acid, the following are expected:
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O-H Stretch: A broad band in the region of 3300-2500 cm⁻¹, characteristic of the carboxylic acid hydroxyl group involved in hydrogen bonding.
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C=O Stretch: A strong absorption band around 1700 cm⁻¹ for the carbonyl group of the carboxylic acid.
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C=C Stretch (Aromatic): Peaks in the 1600-1450 cm⁻¹ region.
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C-Cl Stretch: Absorptions in the fingerprint region, typically below 800 cm⁻¹, which can be complex due to multiple chlorine substituents.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the chlorine and carboxylic acid groups.
¹³C NMR: The carbon NMR spectrum will display seven distinct signals: one for the carboxyl carbon and six for the aromatic carbons. The chemical shifts of the carbons bonded to chlorine will be significantly affected.
Mass Spectrometry (MS)
The mass spectrum provides information about the molecular weight and fragmentation pattern. For 2,3,4-trichlorobenzoic acid, the molecular ion peak (M⁺) would be observed at m/z 224 (for the most abundant isotopes ¹²C, ¹H, ³⁵Cl, ¹⁶O). Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), a characteristic isotopic cluster pattern for three chlorine atoms (M, M+2, M+4, M+6) would be expected for the molecular ion and chlorine-containing fragments. Common fragmentation pathways for benzoic acids include the loss of -OH (M-17) and -COOH (M-45).
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of 2,3,4-trichlorobenzoic acid are not extensively reported in readily accessible literature. However, general methods for the synthesis and analysis of related chlorinated benzoic acids can be adapted.
Synthesis
A common route for the synthesis of polychlorinated benzoic acids is the oxidation of the corresponding polychlorinated toluene. For 2,3,4-trichlorobenzoic acid, this would involve the oxidation of 2,3,4-trichlorotoluene.
Workflow for a potential synthesis via oxidation:
Methodology Outline:
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Oxidation: 2,3,4-Trichlorotoluene is refluxed with a strong oxidizing agent, such as potassium permanganate (KMnO₄), in an aqueous solution. The reaction progress can be monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
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Work-up: After the reaction is complete, the excess oxidizing agent is quenched (e.g., with sodium bisulfite). The mixture is then filtered to remove manganese dioxide. The filtrate is acidified with a strong acid, such as hydrochloric acid (HCl), to precipitate the crude 2,3,4-trichlorobenzoic acid.
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Purification: The crude product is collected by filtration and can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure acid.
Analytical Methods
High-Performance Liquid Chromatography (HPLC) is a suitable technique for the analysis and quantification of 2,3,4-trichlorobenzoic acid.
Workflow for a potential HPLC analysis:
Methodology Outline:
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Column: A reverse-phase C18 column is typically used.
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Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted to be below the pKa of the acid) and an organic modifier (e.g., acetonitrile or methanol).
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Detection: UV detection at a wavelength where the compound exhibits significant absorbance (e.g., around 230 nm).
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Quantification: A calibration curve is generated using standards of known concentrations to quantify the amount of 2,3,4-trichlorobenzoic acid in a sample.
Conclusion
This technical guide provides a summary of the known chemical properties and structure of 2,3,4-trichlorobenzoic acid. While specific experimental data for this isomer is limited in public resources, the information presented, along with the generalized experimental protocols, serves as a valuable resource for scientists and researchers working with this compound. Further experimental work is encouraged to fully characterize its spectroscopic and chromatographic behavior.
